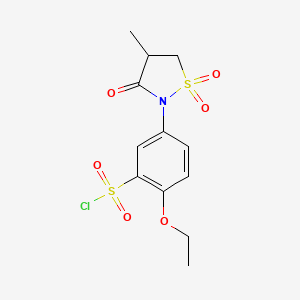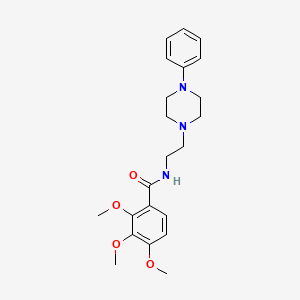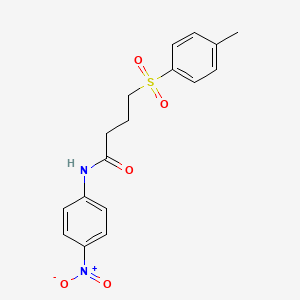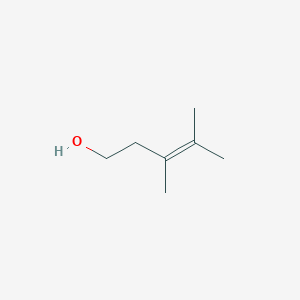![molecular formula C11H18O2 B2862798 2,11-Dioxadispiro[2.1.55.33]tridecane CAS No. 2248327-45-7](/img/structure/B2862798.png)
2,11-Dioxadispiro[2.1.55.33]tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dioxadispiro[2.1.55.33]tridecane, also known as DDT, is a synthetic organic compound that was first synthesized in 1874. DDT is a colorless, tasteless, and odorless powder that is insoluble in water. It has been widely used as an insecticide due to its effectiveness in controlling insect populations. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
Mecanismo De Acción
2,11-Dioxadispiro[2.1.55.33]tridecane works by interfering with the nervous system of insects. It binds to sodium channels in the neurons, preventing the normal flow of sodium ions. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes the insect to become paralyzed and die.
Biochemical and Physiological Effects:
This compound has been shown to have a number of harmful effects on the environment and human health. It is persistent in the environment and can accumulate in the food chain. This compound has been linked to a number of health problems, including cancer, reproductive problems, and developmental delays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,11-Dioxadispiro[2.1.55.33]tridecane has been widely used in laboratory experiments due to its effectiveness in controlling insect populations. However, due to its harmful effects on the environment and human health, it is important to use caution when working with this compound in the laboratory.
Direcciones Futuras
There are a number of future directions for research on 2,11-Dioxadispiro[2.1.55.33]tridecane. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the study of the long-term effects of this compound exposure on human health. Additionally, research is needed to better understand the mechanisms of this compound resistance in insects and to develop new strategies for controlling resistant populations.
Métodos De Síntesis
The synthesis of 2,11-Dioxadispiro[2.1.55.33]tridecane involves the reaction of chloral hydrate with chlorobenzene in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
2,11-Dioxadispiro[2.1.55.33]tridecane has been extensively studied for its insecticidal properties. It has been used to control the spread of diseases such as malaria and typhus. This compound has also been used to control agricultural pests such as the cotton boll weevil and the Colorado potato beetle.
Propiedades
IUPAC Name |
2,11-dioxadispiro[2.1.55.33]tridecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-4-10(5-3-1)8-11(9-13-11)6-7-12-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGGXNQTMKEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![4-methoxy-2-{2-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2862735.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2862737.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)